molecular formula C21H22N2O4 B2865283 Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251609-86-5

Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Numéro de catalogue: B2865283
Numéro CAS: 1251609-86-5
Poids moléculaire: 366.417
Clé InChI: DTVAEGABVKICIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline-3-carboxylate derivative intended for research applications. The 2-oxo-1,2-dihydroquinoline (2-quinolone) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various pharmacologically active compounds . This specific molecule features an 8-methyl substituent and a 4-((3-methoxybenzyl)amino) side chain, structural modifications that are frequently explored to modulate the compound's physicochemical properties and interaction with biological targets. Quinoline-3-carboxylate derivatives are valuable intermediates and final products in organic synthesis and drug discovery efforts . Related compounds in this chemical class have been investigated for their potential biological activities, including serving as key intermediates for the synthesis of more complex molecular architectures with potential anticancer properties . Researchers value this scaffold for its versatility, as the core structure can be functionalized at multiple sites, allowing for the creation of diverse libraries for structure-activity relationship (SAR) studies. The mechanism of action for research compounds based on this scaffold is highly dependent on the specific substituents and the biological system under investigation. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Propriétés

Numéro CAS

1251609-86-5

Formule moléculaire

C21H22N2O4

Poids moléculaire

366.417

Nom IUPAC

ethyl 4-[(3-methoxyphenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-4-27-21(25)17-19(22-12-14-8-6-9-15(11-14)26-3)16-10-5-7-13(2)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)

Clé InChI

DTVAEGABVKICIJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC(=CC=C3)OC

Solubilité

not available

Origine du produit

United States

Activité Biologique

Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound has the following structural and chemical characteristics:

  • Molecular Formula : C₁₉H₁₉N₂O₃
  • Molecular Weight : 321.37 g/mol
  • IUPAC Name : Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Antimicrobial Activity

Recent studies have indicated that derivatives of the dihydroquinoline class exhibit promising antimicrobial properties. For instance, compounds similar to ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline have demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is primarily attributed to the inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are vital in treating conditions like Alzheimer's disease. Research indicates that derivatives in this category can effectively enhance cholinergic transmission by preventing the breakdown of acetylcholine .

CompoundIC50 (µM)Target Enzyme
Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline0.48AChE
Donepezil0.03AChE

Cytotoxicity

In vitro studies have shown that ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested on HepG2 (human hepatocellular carcinoma) cells, demonstrating a significant reduction in cell viability at higher concentrations (50 µM) with an inhibition rate of approximately 8.4% .

Case Studies

  • Antibacterial Efficacy : In a study evaluating various quinoline derivatives, ethyl 4-((3-methoxybenzyl)amino)-8-methyl showed enhanced antibacterial activity when used in combination with efflux pump inhibitors. This combination resulted in a more than 2000-fold increase in efficacy against resistant strains of E. coli when compared to controls without the inhibitor .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated that it could potentially mitigate neuronal cell death through modulating oxidative stress pathways, although further research is needed to elucidate these mechanisms fully .

Comparaison Avec Des Composés Similaires

Substituent Variations and Pharmacological Implications

Key analogs and their structural differences are summarized in Table 1.

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents (Position) Key Modifications Biological Activity (MCF-7 IC₅₀)
Target Compound 8-methyl, 4-(3-methoxybenzylamino) 3-methoxybenzyl group enhances lipophilicity Not reported in literature
Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 8-methyl, 4-(4-chlorobenzylamino) Chloro substituent increases electron-withdrawing effects Anticancer activity (specific data unavailable)
1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylates Aryl groups (variable), pyrazolidinone ring Cyclized pyrazolidinone enhances hydrogen bonding IC₅₀: 7b,c and 8a–c = 12–18 µM (vs. Doxorubicin = 10 µM)
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 8-bromo, 4-hydroxy Bromine increases molecular weight and halogen bonding Marketed for industrial applications (no bioactivity reported)
Methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate 8-chloro, indole-ethylamino Indole moiety may modulate CNS targets Not reported

Key Observations:

  • Substituent Position and Type: The 3-methoxybenzyl group in the target compound likely improves lipophilicity compared to the 4-chlorobenzyl analog . Chloro and bromo substituents (e.g., in ) may enhance halogen bonding but reduce solubility.
  • Biological Activity: Pyrazolidinone-containing analogs (e.g., ) exhibit potent anticancer activity against MCF-7 cells (IC₅₀ ~12–18 µM), suggesting that cyclization or aryl substitutions at position 4 improve efficacy. The target compound’s 3-methoxy group may confer similar or superior activity, though experimental validation is required.

Physicochemical Properties

  • Lipophilicity (LogP): The 3-methoxybenzyl group increases LogP compared to hydroxy or carboxylate analogs (e.g., ).
  • Solubility: Esters like the target compound generally exhibit lower aqueous solubility than carboxylic acids (e.g., 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, Similarity: 0.84 ).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.